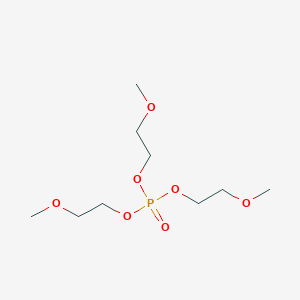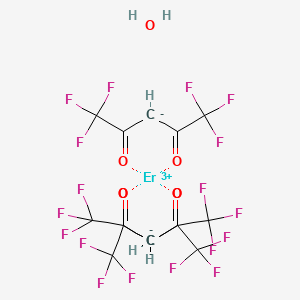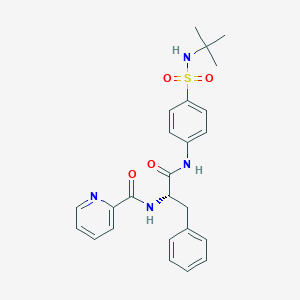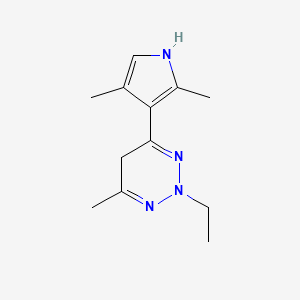![molecular formula C16H22S2Sn2 B13114798 Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane is a compound with the molecular formula C18H24S3Sn2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and contains two trimethylstannyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane typically involves the following steps:
Formation of the Thiophene Core: The thiophene core is synthesized through a series of reactions involving the coupling of thiophene derivatives.
Introduction of Trimethylstannyl Groups: The trimethylstannyl groups are introduced through a stannylation reaction, where trimethyltin chloride is reacted with the thiophene core in the presence of a catalyst.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where an ethynyl derivative is coupled with the stannylated thiophene core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment.
化学反応の分析
Types of Reactions
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of advanced materials, such as semiconductors and conductive polymers.
作用機序
The mechanism of action of Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The trimethylstannyl groups can also facilitate the formation of organometallic complexes, which can further influence biological and chemical processes.
類似化合物との比較
Similar Compounds
Trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane: A similar compound with a different substitution pattern on the thiophene core.
Trimethyl-(5-thiophen-2-ylthiophen-2-yl)stannane: Another derivative with a different arrangement of the stannyl groups.
Uniqueness
Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane is unique due to its specific substitution pattern and the presence of both ethynyl and stannyl groups. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
特性
分子式 |
C16H22S2Sn2 |
|---|---|
分子量 |
515.9 g/mol |
IUPAC名 |
trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C10H4S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-4H;6*1H3;; |
InChIキー |
FIYYYDYAOSAXOH-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=CC=C(S1)C#CC2=CC=C(S2)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



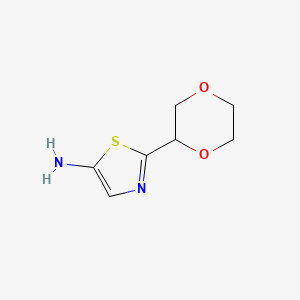
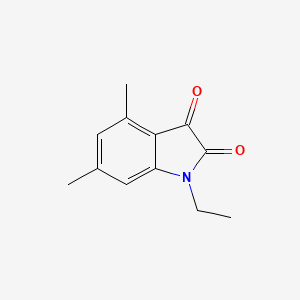
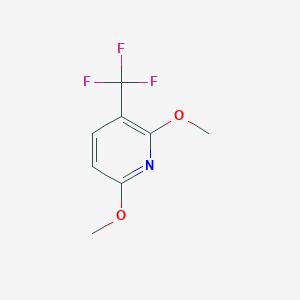
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
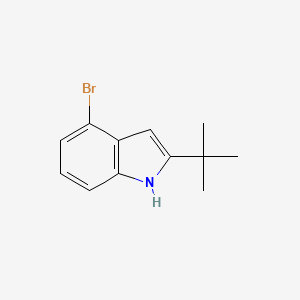
![2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13114745.png)

